molecular formula C9H6ClNO B3395962 6-Chloroquinoline 1-oxide CAS No. 6563-10-6

6-Chloroquinoline 1-oxide

Cat. No. B3395962
CAS RN: 6563-10-6
M. Wt: 179.6 g/mol
InChI Key: IQHMUMWHRMAAAF-UHFFFAOYSA-N
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Description

6-Chloroquinoline 1-oxide is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloroquinoline 1-oxide, involves various methods. Some of these include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and visible-light-mediated metallaphotoredox catalysis . These methods are performed under specific conditions and have been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline 1-oxide is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Quinoline and its derivatives, including 6-Chloroquinoline 1-oxide, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various chemical reactions involving quinoline derivatives have been studied, including oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .

Scientific Research Applications

Photochemical Reactions

6-Chloroquinoline 1-oxide is involved in interesting photochemical reactions. A study by Kaneko et al. (1974) showed the photolysis of 2-cyanoquinoline 1-oxide and its derivatives in alcohols in the presence of concentrated HCl leads to the formation of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles, demonstrating the compound's potential in novel photo-alkoxylation reactions (Kaneko et al., 1974).

Crystal Structure and Spectroscopy

The compound's crystal structure and spectroscopic properties are also of interest. Luo and Sun (2014) reported on the characterization of two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, revealing insights into its solid-state properties and potential applications in material science (Luo & Sun, 2014).

Polarographic Behavior

The polarographic behavior of 6-chloroquinoline is an area of significant research interest. Fujinaga and Takaoka (1968) investigated the polarographic reduction of 6-chloroquinoline in dimethylformamide, revealing detailed insights into its electrochemical properties and potential applications in analytical chemistry (Fujinaga & Takaoka, 1968).

Chemical Synthesis

6-Chloroquinoline 1-oxide is also relevant in the field of chemical synthesis. For instance, Andreev and Nizhnik (2001) studied its reaction with aluminum chloride, suggesting potential applications in synthetic chemistry and industrial processes (Andreev & Nizhnik, 2001).

Advanced Materials

The compound's relevance extends to the development of advanced materials. For example, Prodi et al. (2001) explored the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to 6-chloroquinoline 1-oxide, in fluorescence-based chemosensors, indicating potential applications in sensor technology and environmental monitoring (Prodi et al., 2001).

Safety And Hazards

6-Chloroquinoline 1-oxide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The future directions for 6-Chloroquinoline 1-oxide and other quinoline derivatives involve further exploration of their synthesis methods and potential applications. There is ongoing research into the development of more efficient and environmentally friendly methods for synthesizing N-containing heterocycles . Additionally, quinoline derivatives are being studied for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

properties

IUPAC Name

6-chloro-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHMUMWHRMAAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)[N+](=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495316
Record name 6-Chloro-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline 1-oxide

CAS RN

6563-10-6
Record name 6-Chloro-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Hamana, T Nagayoshi - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… required to prepare a somewhat large amount of 4—nitro*6~chloroquinoline 1—oxide (11a). Although nitration of 6—chloroquinoline 1—oxide (Ia) gives 11a only in a poor yield of 16,05…
Number of citations: 25 www.jstage.jst.go.jp
M HAMANA, S KUMADAKI - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… A similar reaction of 6—chloroquinoline 1-oxide (XXX) gave ethyl N—(6-chloro—8—quinolyl)carbamate (XXXI) as a major product (37 %), accompanied with the corresponding quinolyl…
Number of citations: 13 www.jstage.jst.go.jp
N UEHARA, Y KAWAZOE - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… With 6-chloroquinoline 1-oxide, deuterium exchange occurred at 5-position and then at 8-position under the similar reaciton condition to the former. Electrophilic deuteration of this …
Number of citations: 18 www.jstage.jst.go.jp
GH Li, DQ Dong, Y Yang, XY Yu… - Advanced Synthesis & …, 2019 - Wiley Online Library
… 6-chloroquinoline 1-oxide afforded the desired products in 82–90% yields (Table 2, P7–P10). 65–85% yields of the products were obtained when 6-fluoroquinoline 1-oxide was tested …
Number of citations: 51 onlinelibrary.wiley.com
高橋酉蔵, 岡田寿太郎, 浜田喜樹 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
6-Ethoxyquinoline was derived to its 1-oxide (III) and the Reissert reaction of (III) and 6 (or 7)-chloroquinoline 1-oxide afforded 6-ethoxy-(IV) and 6 (or 7)-chloroquin-aldonitrile (I or II). …
Number of citations: 2 www.jstage.jst.go.jp

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